N-(3-(Chloromethyl)phenyl)methanesulfonamide

Descripción general

Descripción

“N-(3-(Chloromethyl)phenyl)methanesulfonamide” is a chemical compound with the CAS Number: 362529-31-5 . It has a molecular weight of 219.69 and its IUPAC name is N-[3-(chloromethyl)phenyl]methanesulfonamide . The compound is an off-white solid .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran. Methanesulfonyl chloride is then slowly added to the reaction solution, which is stirred at room temperature for 2 hours .Molecular Structure Analysis

The molecular formula of “this compound” is C8H10ClNO2S . The InChI code for the compound is 1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 219.69 and its molecular formula is C8H10ClNO2S .Aplicaciones Científicas De Investigación

Synthetic Chemistry

N-(3-(Chloromethyl)phenyl)methanesulfonamide and its derivatives are widely used in synthetic chemistry. They demonstrate high reactivity, making them suitable for various chemical reactions. For instance, they have been employed in the synthesis of phenylmethanesulfonamide derivatives, highlighting their versatility in producing electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Yu. A. Aizina, G. Levkovskaya, & I. Rozentsveig, 2012).

Material Science and Corrosion Inhibition

In material science, certain derivatives of this compound, like quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, have been studied for their corrosion inhibition properties on mild steel. These compounds form a protective film on metal surfaces, making them valuable in industrial applications (L. Olasunkanmi, I. Obot, & E. Ebenso, 2016).

Pharmaceutical Research

The derivatives of this compound have been explored in pharmaceutical research. Some compounds have shown potential as Class III antiarrhythmic agents, which could have significant implications for treating cardiac arrhythmias (J. Hester et al., 1991).

Organic and Computational Chemistry

In organic chemistry, this compound derivatives have been utilized to study chemical structures and reactions. For example, investigations into the molecular conformation, NMR chemical shifts, and vibrational transitions of these compounds have contributed to a deeper understanding of their chemical properties (M. Karabacak, M. Cinar, & M. Kurt, 2010).

Quantum Chemical Studies

Quantum chemical calculations have been applied to this compound derivatives to predict their free energy and determine molecular orbitals, contributing to antioxidant research (Yuan Xue et al., 2022).

Safety and Hazards

The safety information for “N-(3-(Chloromethyl)phenyl)methanesulfonamide” indicates that it should be handled with care. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Mecanismo De Acción

Target of Action

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a chemical compound used as an intermediate in the synthesis of other compounds

Mode of Action

It is known to be a versatile building block for chemical reactions and can be used as a reaction component in organic chemistry research .

Biochemical Pathways

It is primarily used as a reagent in the synthesis of other compounds , suggesting that its role in biochemical pathways may be dependent on the specific compounds it helps to create.

Pharmacokinetics

As a research chemical, it is primarily used in the laboratory setting for the synthesis of other compounds . Therefore, its bioavailability and pharmacokinetic profile may vary depending on the specific context of its use.

Result of Action

As a reagent used in the synthesis of other compounds , its effects are likely to be dependent on the properties of the resulting compounds.

Action Environment

As a laboratory reagent, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .

Análisis Bioquímico

Biochemical Properties

N-(3-(Chloromethyl)phenyl)methanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a scaffold for the synthesis of novel compounds, which can further interact with biomolecules in different biochemical pathways . The nature of these interactions often involves the formation of covalent bonds with target proteins, leading to enzyme inhibition or activation .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cell function, including changes in metabolic flux and the regulation of gene expression . These effects can vary depending on the concentration and exposure time of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with target enzymes, leading to their inhibition or activation . This interaction can result in changes in gene expression and alterations in cellular signaling pathways. The compound’s ability to act as a versatile building block in chemical reactions further enhances its potential to modulate various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form covalent bonds with target enzymes can lead to changes in metabolic pathways, affecting the overall cellular metabolism. These interactions can result in the modulation of specific biochemical processes, including the synthesis and degradation of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes and distributed to specific compartments within the cell. Its localization and accumulation can affect its activity and function, leading to changes in cellular processes and biochemical pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

N-[3-(chloromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYKULGSHTZUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453481 | |

| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362529-31-5 | |

| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

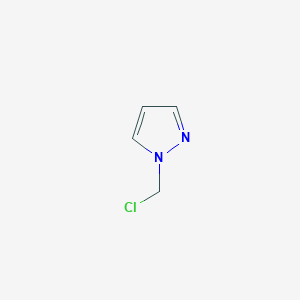

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)

![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)